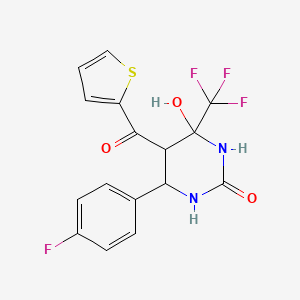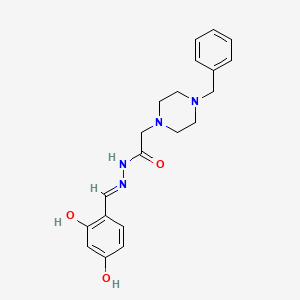![molecular formula C16H15FS2 B11970318 7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene CAS No. 23949-46-4](/img/structure/B11970318.png)
7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE is a complex organic compound with the molecular formula C16H15FS2 . This compound is part of a unique class of chemicals known for their intricate tricyclic structures, which include sulfur atoms within the ring system. It is primarily used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE involves multiple steps, typically starting with the preparation of the tricyclic core structure. The synthetic route often includes cyclization reactions that incorporate sulfur atoms into the ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful formation of the desired product
Chemical Reactions Analysis
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic sulfur-containing molecules.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological systems.
Medicine: Preliminary studies suggest it may have therapeutic potential, although detailed pharmacological studies are still needed.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms within the tricyclic structure may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE can be compared with other similar compounds, such as:
14,15,16,17-TETRA-ME-3,11-DITHIA-18-AZA-TRICYCLO(11.2.2.1(5,9))OCTADECA-HEXAENE: This compound includes an additional nitrogen atom in the ring system, which may alter its chemical properties and reactivity.
Dimethyl 3,11-dithiatricyclo[11.2.2.1(5,9)]octadeca-1(15),5(18),6,8,13,16-hexaene-14,16-dicarboxylate:
F-3,11-DITHIA-TRICYCLO(1122
Properties
CAS No. |
23949-46-4 |
|---|---|
Molecular Formula |
C16H15FS2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7-fluoro-3,11-dithiatricyclo[11.2.2.15,9]octadeca-1(16),5(18),6,8,13(17),14-hexaene |
InChI |
InChI=1S/C16H15FS2/c17-16-6-14-5-15(7-16)11-19-9-13-2-1-12(3-4-13)8-18-10-14/h1-7H,8-11H2 |
InChI Key |
UDOOVERTDOSWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(CSCC3=CC(=CC(=C3)CS1)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11970236.png)
![N-[(Z)-morpholin-4-yl(4-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11970242.png)
![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11970247.png)

![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11970265.png)
![(2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11970270.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11970288.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970295.png)
![4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11970320.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970321.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11970342.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11970348.png)
